molecular formula C22H19N5O4 B7689171 N-[(4-Methoxyphenyl)methyl]-N-methyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline

N-[(4-Methoxyphenyl)methyl]-N-methyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline

Cat. No.: B7689171
M. Wt: 417.4 g/mol
InChI Key: MXIDMMITSXPHBS-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-N-methyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound that features a combination of aromatic rings, nitro groups, and heterocyclic structures

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-26(14-15-5-8-18(30-2)9-6-15)19-10-7-16(12-20(19)27(28)29)22-24-21(25-31-22)17-4-3-11-23-13-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIDMMITSXPHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-N-methyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reduction of Schiff bases, which involves the reaction of primary amines with aldehydes or ketones, followed by reduction using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-N-methyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-N-methyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N-methyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aromatic and heterocyclic structures allow the compound to bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

N-[(4-Methoxyphenyl)methyl]-N-methyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline is unique due to its combination of a nitro group, pyridine ring, and oxadiazole moiety.

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